REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:6])([Cl:5])[CH:3]=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[Cl:1][C:2]([Cl:6])([Cl:5])[CH:3]([C:15]1[CH:16]=[CH:17][C:12]([Cl:11])=[CH:13][CH:14]=1)[OH:4] |f:1.2.3.4|
|
Name
|
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
3000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)(Cl)Cl
|
Name
|
|
Quantity
|
1400 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
1 (± 1) °C
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Type
|
CUSTOM
|
Details
|
is stirred at 0-2° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Occasionally cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 0-5° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed three times with water (500 g each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(O)C1=CC=C(C=C1)Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |